4-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarbonitrile
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Overview
Description
4-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarbonitrile is a complex organic compound with significant potential in various fields such as chemistry, biology, medicine, and industry. Its structure comprises a benzenecarbonitrile moiety linked to a hydrazone derivative of 1,3-dioxoisochromen. This unique structure imparts distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarbonitrile typically involves the condensation of 4-aminobenzenecarbonitrile with 1,3-dioxoisochromene-4-carbaldehyde in the presence of a suitable catalyst. Commonly used catalysts include acidic or basic reagents, and reaction conditions generally involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process could include the use of higher temperatures and pressures to increase reaction rates and yields, along with purification steps such as crystallization or column chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarbonitrile undergoes various chemical reactions including:
Oxidation: Can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminium hydride to convert certain functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions at different positions of the molecule, depending on the nature of the substituents involved.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminium hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Acidic or basic catalysts depending on the type of reaction.
Major Products
The major products of these reactions vary, including oxidized derivatives, reduced compounds, and substituted analogs, each possessing unique properties for further applications.
Scientific Research Applications
4-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarbonitrile finds applications across multiple scientific domains:
Chemistry: Utilized in the synthesis of heterocyclic compounds and as a building block for complex organic molecules.
Biology: Investigated for its potential biological activity, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Applied in the manufacture of specialty chemicals and materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism by which 4-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarbonitrile exerts its effects often involves interactions at the molecular level with specific biological targets. These interactions can disrupt normal cellular functions, leading to desired therapeutic outcomes. The compound may interact with enzymes, receptors, or nucleic acids, influencing pathways such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
When compared to other similar compounds, 4-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarbonitrile stands out due to its unique structure and versatile reactivity. Similar compounds might include:
4-aminobenzenecarbonitrile derivatives: These compounds share the benzenecarbonitrile core but differ in their substituents, leading to different properties and applications.
1,3-dioxoisochromene derivatives: These compounds share the isochromen structure but have different functional groups, resulting in varied chemical and biological activities.
Properties
IUPAC Name |
4-[(1-hydroxy-3-oxoisochromen-4-yl)diazenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O3/c17-9-10-5-7-11(8-6-10)18-19-14-12-3-1-2-4-13(12)15(20)22-16(14)21/h1-8,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIFAKNFURFOLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)OC(=C2C=C1)O)N=NC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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